2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS2/c21-17-8-4-7-16(11-17)13-25-20-23-18(14-26-20)12-19(24)22-10-9-15-5-2-1-3-6-15/h4-5,7-8,11,14H,1-3,6,9-10,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFQORPHLWCTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring, a chlorobenzyl thio group, and an N-(cyclohex-1-en-1-yl)ethyl acetamide moiety. These components contribute to its biological activity by influencing its interaction with enzymes and cellular pathways.
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit significant antimicrobial activity. The presence of the chlorobenzyl thio group enhances the compound's ability to inhibit bacterial growth, particularly against gram-positive strains. For instance, studies have shown that similar compounds effectively inhibit bacterial fatty acid biosynthesis, which is crucial for the survival of antibiotic-resistant strains .
Anticancer Activity
Thiazole compounds are also recognized for their anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer progression. For example, analogs of thiazole derivatives have been demonstrated to target thioredoxin reductase (TrxR), a significant player in cancer cell survival . This suggests that this compound could potentially disrupt cancer cell metabolism and proliferation.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions with biological targets. The SAR studies indicate that modifications to the thiazole ring or substituents can significantly alter biological activity. For example, compounds with different side chains have shown varying degrees of potency against cancer cell lines .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(2-(3-chlorobenzylthio)thiazol-4-yl)-N-isopropylacetamide | Thiazole derivative | Antimicrobial, anticancer |
| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Thiazole derivative | Antimicrobial |
| Benzothiazole derivatives | Various substitutions | Anticancer, antimicrobial |
Case Studies
Several studies have explored the biological activity of similar thiazole derivatives:
- Antimicrobial Study : A study conducted on thiazole derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans, highlighting their potential as new antimicrobial agents .
- Anticancer Evaluation : In vitro studies demonstrated that certain thiazole-based compounds exhibited selective cytotoxicity against various cancer cell lines, including Mia PaCa-2 and HepG2 cells .
- Enzyme Inhibition : Research on enzyme inhibition revealed that thiazole derivatives could effectively inhibit enzymes involved in metabolic pathways critical for cancer cell survival, suggesting a promising avenue for therapeutic development .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s thioether and acetamide groups are synthetically tractable using carbodiimide-mediated coupling, as seen in .
- SAR Insights :
- The 3-chlorobenzyl group may enhance target affinity via hydrophobic interactions.
- Cyclohexenyl ethyl could reduce metabolic oxidation compared to linear alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
